3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid

Overview

Description

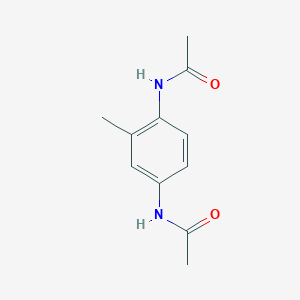

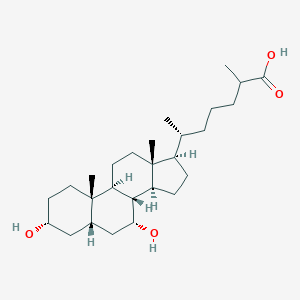

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid, also known as lithocholic acid (LCA), is a bile acid that is produced in the liver and is a major component of bile. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. LCA has been the subject of extensive research due to its potential therapeutic properties in various diseases.

Scientific Research Applications

Metabolism and Formation

Metabolic Product of Cholesterol : Research has shown that 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is a metabolic product of cholesterol. It undergoes further metabolism predominantly to chenodeoxycholic acid and to a lesser extent to cholic acid in humans (Hanson, 1971).

Conversion Efficiency : Studies indicate efficient conversion (about 80%) of this compound to chenodeoxycholic acid after oral and intravenous administration. Less than 2% is converted to cholic acid, with the remainder excreted in unidentified forms (Hanson, 1971).

Bile Acid Biosynthesis

Role in Bile Acid Formation : This compound is involved in the biosynthesis of primary bile acids, specifically cholic and chenodeoxycholic acids. The cleavage of its side chains in CoA esters is a significant step in this process (Bun-ya et al., 1998).

Biological Precursors Synthesis : It serves as a precursor in the synthesis of various biologically significant compounds. For instance, its CoA esters have been synthesized for studies related to the beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001).

Cholestasis and Liver Function

Cholestasis Studies : The metabolism of this compound has been studied in conditions like cholestasis due to intrahepatic bile duct anomalies, indicating its role in understanding liver function and bile acid synthesis disorders (Hanson et al., 1975).

Pathway Analysis in Liver : The metabolism in normal subjects indicates rapid and nearly complete transformation into cholic acid, which is essential in studying bile acid pathways in liver health and disease (Hanson & Williams, 1977).

Measurement Techniques : Advanced techniques like high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) have been used to measure and quantify its CoA esters, highlighting its importance in analytical chemistry and biochemical research (Gan-Schreier et al., 2005).

Mechanism of Action

Target of Action

The primary target of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid, also known as 3alpha,7alpha-Dihydroxycoprostanic acid, is the enzyme 3α,7α-dihydroxy-5β-cholestanate—CoA ligase . This enzyme belongs to the family of ligases, specifically those forming carbon-sulfur bonds as acid-thiol ligases .

Mode of Action

The compound interacts with its target enzyme, 3α,7α-dihydroxy-5β-cholestanate—CoA ligase, and undergoes a chemical reaction . The reaction involves the compound, ATP, and CoA, resulting in AMP, diphosphate, and (25R)-3alpha,7alpha-dihydroxy-5beta-cholestanoyl-CoA .

Biochemical Pathways

The compound is involved in the bile acid biosynthesis pathway . It is a metabolite produced during a metabolic reaction in humans and mice . The compound is a cholestanoid that is 5β-cholestan-26-oic acid substituted by α-hydroxy groups at positions 3 and 7 .

Biochemical Analysis

Biochemical Properties

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is involved in bile acid biosynthesis . It is a substrate of the enzyme 3α,7α-dihydroxy-5β-cholestanate—CoA ligase (EC 6.2.1.28), which catalyzes the chemical reaction ATP + (25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oate + CoA AMP + diphosphate + (25R)-3alpha,7alpha-dihydroxy-5beta-cholestanoyl-CoA .

Molecular Mechanism

It is known to be involved in the formation of chenodeoxycholic acid, a bile acid

Metabolic Pathways

properties

IUPAC Name |

(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZYGDKGRKKBSN-HKFUITGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3alpha,7alpha-Dihydroxycoprostanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

17974-66-2 | |

| Record name | 3α,7α-Dihydroxy-5β-cholestanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17974-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha,7alpha-Dihydroxycoprostanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic fate of 3α,7α-dihydroxy-5β-cholestan-26-oic acid in humans?

A: Research using radioactive labeling has shown that 3α,7α-dihydroxy-5β-cholestan-26-oic acid is efficiently metabolized in the human body, primarily into chenodeoxycholic acid. [] Studies on patients with T-tube bile fistulas revealed that approximately 80% of administered 3α,7α-dihydroxy-5β-cholestan-26-oic acid (either orally or intravenously) was converted into chenodeoxycholic acid. A smaller proportion, less than 2%, was metabolized into cholic acid. [] This highlights the compound's role as a precursor in bile acid formation.

Q2: Which enzymes are involved in the conversion of 3α,7α-dihydroxy-5β-cholestan-26-oic acid to primary bile acids?

A: The conversion of 3α,7α-dihydroxy-5β-cholestan-26-oic acid and its 12α-hydroxylated counterpart (3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid) into chenodeoxycholic acid and cholic acid, respectively, takes place within peroxisomes. [, ] This process involves several enzymatic steps. Research suggests that a peroxisomal bifunctional enzyme, D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase, plays a crucial role in converting the CoA esters of these acids into their corresponding 24-oxo-27-nor-cholestane forms. [] Subsequently, a thiolase, likely working in conjunction with sterol carrier protein x, catalyzes the cleavage of the side chain, ultimately yielding the primary bile acids. []

Q3: Are there any analytical methods available to study the CoA esters of bile acid intermediates like 3α,7α-dihydroxy-5β-cholestan-26-oic acid?

A: Yes, High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has emerged as a rapid and effective technique for quantifying the CoA esters of bile acids, including 3α,7α-dihydroxy-5β-cholestan-26-oic acid. [] This method allows for direct measurement of these esters in complex mixtures containing peroxisomal proteins, making it a valuable tool for investigating bile acid biosynthesis and related disorders. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

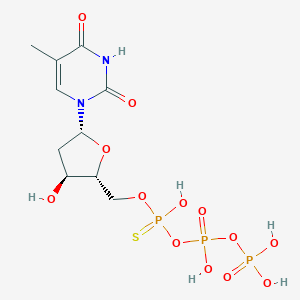

![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)

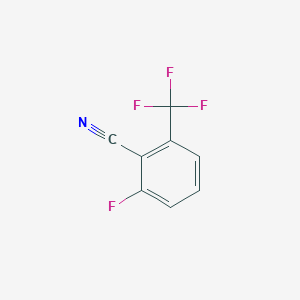

![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)

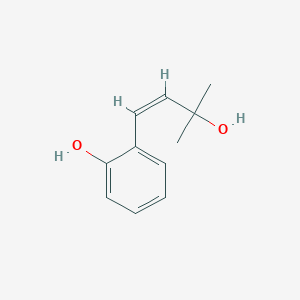

![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)